Protirelin

Catalog No.
S1824448
CAS No.
11096-37-0
M.F
C16H22N6O4
M. Wt
362.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Protirelin

CAS Number

11096-37-0

Product Name

Protirelin

IUPAC Name

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C16H22N6O4

Molecular Weight

362.38 g/mol

InChI

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)

InChI Key

XNSAINXGIQZQOO-UHFFFAOYSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N

Diagnosis of Thyroid Disorders:

Protirelin's most established application in scientific research is its role in diagnosing thyroid disorders. It acts as a diagnostic tool in the TRH stimulation test, which helps assess the functionality of the HPT axis.

  • When administered, protirelin stimulates the pituitary gland to release TSH.
  • Subsequently, TSH levels in the blood are measured before and after protirelin administration.
  • An abnormal increase or decrease in TSH levels following protirelin injection can indicate various thyroid conditions, such as:
    • Secondary hypothyroidism: This occurs when the pituitary gland fails to produce enough TSH, leading to an underactive thyroid gland.
    • Tertiary hypothyroidism: This arises when the hypothalamus, located above the pituitary gland, malfunctions and doesn't produce enough TRH, leading to insufficient TSH production.
    • Pituitary TSH reserve: This test helps determine if the pituitary gland can still respond normally to stimulation by TRH, even if the TSH levels are low.

The TRH stimulation test is a well-established and reliable diagnostic tool in clinical research and practice.

Investigating the HPT Axis:

Beyond diagnosing specific thyroid disorders, protirelin also serves as a valuable research tool for investigating the overall function of the HPT axis. Researchers can use protirelin stimulation tests to:

  • Evaluate the responsiveness of the pituitary gland: By measuring TSH levels after protirelin administration, researchers can assess the ability of the pituitary gland to respond to stimuli and release hormones.
  • Study the regulation of TSH secretion: This can involve investigating the influence of various factors, such as medications or other hormones, on the release of TSH in response to protirelin.
  • Gain insights into the pathophysiology of thyroid disorders: Studying the HPT axis with protirelin can help researchers understand the underlying mechanisms of various thyroid conditions.

Protirelin's ability to stimulate the HPT axis makes it a valuable tool for researchers studying the complex interactions and regulations within this critical hormonal system.

Exploring Potential Therapeutic Applications:

While not currently a mainstream treatment option, protirelin is being explored for potential therapeutic applications in various areas:

  • Neurological disorders: Some studies suggest that protirelin may have neuroprotective and neuromodulatory effects, potentially benefiting individuals with conditions like stroke or head injuries. However, further research is needed to confirm these findings and establish its efficacy and safety for therapeutic use.
  • Cognitive enhancement: Preliminary research suggests protirelin may improve cognitive function in healthy individuals and those with age-related cognitive decline. However, these findings require further investigation and confirmation through larger, well-designed clinical trials.

Protirelin is a synthetic analogue of the endogenous peptide known as thyrotropin-releasing hormone. This compound is classified as a tri-peptide tropic hormone produced in the hypothalamus, primarily responsible for stimulating the release of Thyroid Stimulating Hormone and prolactin from the anterior pituitary gland. The chemical structure of Protirelin is represented as 5-oxo-L-prolyl-L-histidyl-L-proline amide, with the molecular formula C₁₆H₂₂N₆O₄ and a CAS Registry Number of 24305-27-9 .

Protirelin acts by mimicking the action of TRH. It binds to specific receptors on the pituitary gland, stimulating the release of TSH []. TSH, in turn, travels through the bloodstream and stimulates the thyroid gland to produce thyroid hormones. By measuring the TSH levels before and after protirelin administration, doctors can assess the functionality of the pituitary gland in conditions like secondary hypothyroidism and acromegaly [].

  • Hydrolysis: The peptide bonds within Protirelin can be hydrolyzed under acidic or basic conditions, leading to the formation of individual amino acids or smaller peptide fragments.
  • Oxidation: The histidine residue in Protirelin can participate in oxidation reactions, which may yield oxidized forms of the peptide.
  • Substitution: Amino groups in the peptide can engage in substitution reactions with various reagents, resulting in modified peptides.

Common Reagents and Conditions

  • Hydrolysis: Conducted using acidic or basic solutions.
  • Oxidation: Common oxidizing agents include hydrogen peroxide.
  • Substitution: Reagents such as acyl chlorides or anhydrides are typically employed for substitution reactions.

Protirelin plays a crucial role in endocrine function by enhancing the secretion of Thyroid Stimulating Hormone and prolactin. Upon administration, it binds to specific receptors in the anterior pituitary, activating signaling pathways that lead to hormone release. The pharmacodynamics indicate that after intravenous administration, peak levels of Thyroid Stimulating Hormone are reached within 20 to 30 minutes, with a half-life of approximately five minutes in normal subjects .

The synthesis of Protirelin is primarily achieved through solid-phase peptide synthesis. This method involves several key steps:

  • Coupling: The first amino acid is attached to a solid resin.
  • Deprotection: Protective groups on the amino acids are removed.
  • Addition of Next Amino Acid: The next protected amino acid is coupled to the growing chain.
  • Repetition: Steps 2 and 3 are repeated until the desired sequence is formed.
  • Cleavage: The final peptide is cleaved from the resin and deprotected to yield Protirelin.

Protirelin has several applications across various fields:

  • Clinical Diagnostics: It is used in diagnostic tests for evaluating thyroid function and diagnosing conditions like secondary hypothyroidism and acromegaly.
  • Research: Protirelin serves as a model compound in studies related to peptide synthesis and modification, particularly concerning thyroid regulation and prolactin release.
  • Pharmaceutical Development: It is utilized in developing diagnostic kits for thyroid function testing .

Interactions involving Protirelin have been studied extensively, particularly concerning its effects on Thyroid Stimulating Hormone release. Notably, repeated administration can reduce the Thyroid Stimulating Hormone response, indicating a need for intervals between tests. Additionally, certain medications like acetylsalicylic acid have been shown to inhibit the Thyroid Stimulating Hormone response when administered concurrently with Protirelin .

Similar Compounds

  • Thyrotropin-Releasing Hormone: The endogenous form produced by the hypothalamus.
  • Thyroliberin: Another name for thyrotropin-releasing hormone.
  • Thyrotropic-Releasing Factor: A synonym for thyrotropin-releasing hormone.

Uniqueness

Protirelin stands out due to its synthetic nature, allowing for consistent quality and availability compared to its endogenous counterparts. This characteristic makes it particularly valuable for clinical applications where high purity and controlled dosing are essential . Unlike naturally occurring thyrotropin-releasing hormone, Protirelin can be produced in large quantities, facilitating its use in research and diagnostics .

Protirelin possesses the molecular formula C16H22N6O4 with a molecular weight of 362.3837 daltons. The compound is chemically identified by its International Union of Pure and Applied Chemistry name: (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide. This complex nomenclature reflects the intricate three-dimensional arrangement of the molecule, which consists of three amino acid residues linked through peptide bonds in a specific stereochemical configuration.

The structural composition of protirelin can be more simply described as L-pyroglutamyl-L-histidyl-L-prolineamide, indicating its tripeptide nature. The molecule contains three defined stereocenters, all in the S configuration, which is critical for its biological activity. The compound's Chemical Abstracts Service registry number is 24305-27-9, providing a unique identifier for this specific molecular entity.

The molecular structure of protirelin incorporates several key functional groups that contribute to its stability and biological activity. The pyroglutamic acid residue at the N-terminus forms a cyclic structure through an intramolecular amide bond, protecting the peptide from degradation by aminopeptidases. The histidine residue contains an imidazole ring that can exist in different tautomeric forms, potentially influencing the molecule's binding affinity and specificity. The C-terminal proline residue is amidated, which prevents degradation by carboxypeptidases and enhances the compound's stability in biological systems.

PropertyValueReference
Molecular FormulaC16H22N6O4
Molecular Weight362.3837 Da
CAS Registry Number24305-27-9
Defined Stereocenters3/3 (all S configuration)
Chemical ClassificationTripeptide

The three-dimensional conformation of protirelin is stabilized by intramolecular interactions, including hydrogen bonding and hydrophobic interactions between the amino acid side chains. Nuclear magnetic resonance studies have revealed that the configuration at the fourth carbon of the prolyl residues is critical for determining the preferred three-dimensional structure of the molecule. This structural information is essential for understanding the compound's mechanism of action and for designing improved analogues with enhanced therapeutic properties.

Protirelin, the synthetic analogue of endogenous thyrotropin-releasing hormone, exerts its pharmacological effects through specific binding to thyrotropin-releasing hormone receptors located primarily in the anterior pituitary gland and various brain regions [1]. The compound exhibits a molecular formula of C16H22N6O4 with a molecular weight of 362.38 grams per mole, existing as a tripeptide composed of pyroglutamyl-histidyl-prolinamide [35] [37]. The thyrotropin-releasing hormone receptor belongs to the superfamily of Class A G-protein coupled receptors, representing the largest group of transmembrane spanning proteins in the vertebrate genome [3].

The binding characteristics of protirelin demonstrate regional specificity with distinct affinity profiles across different tissue types [45]. High-affinity receptors exhibit dissociation constants below 3 nanomolar and are predominantly located in the pituitary gland, hypothalamus, amygdala, and limbic forebrain structures including the nucleus accumbens and septum [45]. Intermediate-affinity receptors show dissociation constants ranging from 5 to 16 nanomolar and are present in the frontal cortex, hippocampus, striatum, thalamus, and brainstem regions [45]. Research indicates that receptor density reaches its highest concentration in the pituitary gland, followed by the amygdala as the second-highest density location [45].

The structural basis of protirelin binding involves a Y-shaped transmembrane domain pocket formed by transmembrane helices 2, 3, 5-7, and extracellular loops 1-3 [38]. The binding pocket exhibits amphipathic properties, with one side enriched in positively charged residues including arginine 185 and arginine 306, while the opposite side contains hydrophobic residues such as tryptophan 160, leucine 164, and tyrosine 181 [38]. The tripeptide side chains of protirelin establish extensive interactions with the receptor, where all four carbonyl groups face the positively charged surface of the binding pocket [38].

Specific molecular interactions occur between distinct regions of protirelin and corresponding receptor residues [3]. The pyroglutamyl component of protirelin forms direct binding contacts with tyrosine 106 and asparagine 110 in transmembrane domain 3 [3]. The histidine residue interacts with tyrosine 188, tyrosine 192, phenylalanine 196, and phenylalanine 199 from extracellular loop 2 and the upper portion of transmembrane helix 5 [3]. Additionally, the proline amide terminus establishes interactions with tyrosine 282 in transmembrane domain 6 and arginine 306 in transmembrane domain 7 [3].

Table 1: Protirelin Receptor Binding Properties

ParameterValueReference
Primary ReceptorThyrotropin-releasing hormone receptor [1] [3]
Receptor ClassificationClass A G-protein coupled receptor [1] [3]
Binding Affinity (Kd) - Pituitary20-40 nanomolar [40]
Binding Affinity (Kd) - Rat Pituitary30 nanomolar [40]
Highest Receptor DensityPituitary gland [45]
Secondary High DensityAmygdala [45]
Brain DistributionHypothalamus, limbic forebrain, nucleus accumbens [45] [46]

G-Protein Coupling and Intracellular Signaling Pathways

Protirelin activates thyrotropin-releasing hormone receptors through coupling with heterotrimeric Gq/G11 proteins, initiating a cascade of intracellular signaling events [1] [3]. Upon ligand binding, the receptor undergoes conformational changes that promote the exchange of guanosine diphosphate for guanosine triphosphate on the alpha subunit of the G-protein, leading to dissociation of the alpha subunit from the beta-gamma dimer [3]. This activation process involves specific molecular mechanisms where protirelin binding induces conformational changes in the highly conserved toggle-switch residue tryptophan 279, located at position 6.48 according to Ballesteros-Weinstein numbering [38].

The activated Gq alpha subunit specifically stimulates phospholipase C beta, an enzyme responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate into two distinct second messengers [3] [31]. This hydrolysis reaction generates inositol 1,4,5-trisphosphate, a water-soluble molecule that diffuses through the cytoplasm, and diacylglycerol, which remains membrane-bound [31]. Research demonstrates that guanosine triphosphate enhances protirelin-stimulated inositol trisphosphate formation with a potency of 0.97 ± 0.1 micromolar, while guanosine diphosphate inhibits this response at high concentrations [33].

Inositol 1,4,5-trisphosphate functions as a critical mediator of calcium signaling by binding to specific receptors on the endoplasmic reticulum membrane [31]. This binding event triggers the opening of calcium channels, resulting in the rapid release of calcium ions from intracellular stores into the cytoplasm [31]. The elevation of cytoplasmic calcium concentrations activates various calcium-dependent processes and serves as a crucial component in the signal transduction cascade initiated by protirelin [31].

Diacylglycerol, the second messenger generated through phospholipase C activation, specifically activates protein kinase C isoforms [31]. This serine/threonine kinase phosphorylates multiple target proteins, leading to diverse cellular responses including alterations in gene expression, enzyme activity modulation, and membrane transport processes [13]. The protein kinase C pathway plays essential roles in cellular growth, metabolism, and differentiation processes [13]. Research indicates that protein kinase C activation occurs rapidly within minutes of protirelin stimulation and involves multiple isoforms including classical and novel subtypes [13].

The intracellular signaling pathways activated by protirelin also involve beta-arrestin proteins, which serve as key regulators of G-protein coupled receptor signaling and trafficking [3]. Beta-arrestins bind to phosphorylated sites in the carboxyl terminus of the thyrotropin-releasing hormone receptor, promoting receptor desensitization and internalization [3]. Specifically, phosphorylation at threonine 365 proves critical for beta-arrestin recruitment and subsequent receptor desensitization [3].

Table 2: G-Protein Signaling Components

ComponentFunctionKineticsReference
Gq/G11 ProteinPrimary G-protein couplingRapid activation [1] [3]
Phospholipase C BetaSecond messenger generation0.97 ± 0.1 μM potency [33]
Inositol 1,4,5-TrisphosphateCalcium releaseImmediate diffusion [31]
DiacylglycerolProtein kinase C activationMinutes [31]
Protein Kinase CProtein phosphorylationRapid activation [13]
Beta-ArrestinReceptor desensitizationSeconds to minutes [3]

Pharmacodynamics: Hormone Release Modulation

Protirelin demonstrates potent pharmacodynamic effects on anterior pituitary hormone secretion, primarily stimulating the release of thyroid-stimulating hormone and prolactin [17] [19]. The compound functions as the master regulator of thyroid gland growth and function through its control of thyroid-stimulating hormone secretion from thyrotropes in the anterior pituitary [21]. Following intravenous administration, thyroid-stimulating hormone levels rise rapidly and reach peak concentrations at 20 to 30 minutes post-administration [17]. The temporal relationship between protirelin administration and thyroid-stimulating hormone response demonstrates that maximal thyroid-stimulating hormone concentration consistently occurs 30 minutes after peak protirelin concentration, independent of the correlation with protirelin concentration-time integrals [16].

The dose-response relationship for protirelin-induced thyroid-stimulating hormone release exhibits characteristic pharmacological properties [44]. Research involving four different doses of protirelin (25, 100, 500, and 800 micrograms) administered to patients with major depression and control subjects reveals dose-dependent responses up to saturation levels [44]. The thyroid-stimulating hormone response demonstrates a more gradual decline compared to protirelin clearance, with levels approaching baseline approximately three hours after administration [17].

Prolactin secretion represents another significant pharmacodynamic effect of protirelin administration [17] [18]. The hormone stimulates prolactin release from lactotropes in the anterior pituitary through the same receptor-mediated mechanisms that govern thyroid-stimulating hormone secretion [18]. Prolactin release occurs concomitantly with thyroid-stimulating hormone secretion, following similar temporal patterns but with distinct regulatory characteristics [17]. The prolactin response to protirelin involves ligand-induced sequential receptor dimerization, where each protirelin molecule contains two binding sites that interact sequentially with prolactin receptor molecules [18].

The molecular mechanisms underlying hormone release modulation involve specific cellular signaling cascades initiated by protirelin receptor activation [18]. The process begins with ligand-mediated receptor dimerization, which brings two Janus kinase 2 molecules into close proximity, enabling transphosphorylation and kinase activation [18]. Janus kinase 2 phosphorylation occurs within one minute after protirelin binding, indicating its upstream role in the signaling cascade [18]. This activation requires the presence of the proline-rich box 1 motif in the intracellular domain of the prolactin receptor and homodimeric stoichiometry of the ligand-induced receptor dimers [18].

Research demonstrates that approximately 65% of acromegalic patients exhibit a paradoxical growth hormone response to protirelin administration, although the clinical significance of this observation remains unclear [17]. This response suggests additional pharmacodynamic effects beyond the primary thyroid-stimulating hormone and prolactin release, indicating complex interactions within the hypothalamic-pituitary axis [17].

Table 3: Pharmacodynamic Parameters

ParameterValueTimeframeReference
Peak Thyroid-Stimulating Hormone Response20-30 minutesPost-administration [16] [17]
Thyroid-Stimulating Hormone Baseline Return~3 hoursPost-administration [17]
Prolactin ReleaseConcomitant with Thyroid-Stimulating Hormone20-30 minutes [17] [18]
Janus Kinase 2 PhosphorylationWithin 1 minutePost-binding [18]
Growth Hormone Response (Acromegalic Patients)65% of patientsVariable [17]
Dose-Response Range25-800 microgramsDose-dependent [44]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of protirelin demonstrates rapid absorption, extensive distribution, and efficient elimination characteristics [16] [25]. Following intravenous administration of 400 micrograms to normal male subjects, protirelin exhibits a mean elimination half-life of 5.3 ± 0.5 minutes [25]. The compound distributes into a mean volume of 15.7 ± 3.8 liters, representing approximately 16.5% of body weight in healthy subjects [25]. These parameters indicate that protirelin distributes beyond the vascular compartment into extracellular fluid spaces while maintaining limited tissue penetration [25].

Absorption characteristics vary significantly depending on the route of administration [16]. Intravenous administration results in peak plasma concentrations of 13,400 ± 1,020 femtomoles per milliliter at 2 minutes post-injection [16]. Nasal administration achieves peak levels of 5,000 ± 1,800 femtomoles per milliliter at 10 minutes, while oral administration reaches maximum concentrations of 2,650 ± 1,080 femtomoles per milliliter at 150 minutes [16]. The degradation of protirelin follows an exponential curve with a plasma half-life of 6.5 minutes for intravenous administration [16].

Distribution studies reveal that protirelin rapidly disappears from plasma following administration, with plasma levels becoming undetectable (below 0.4 nanograms per milliliter) before hormone administration in normal subjects [25]. Peak plasma concentrations average 33 ± 7 nanograms per milliliter at 2 minutes after intravenous injection, followed by rapid decline to 2.9 nanograms per milliliter at 20 minutes post-administration [25]. The linear decline in plasma protirelin levels during this interval indicates first-order elimination kinetics [25].

Renal excretion constitutes a significant pathway for protirelin elimination [25]. Urinary recovery studies demonstrate that 5.5 ± 0.9% of the administered dose appears in urine within 3 hours following intravenous administration [25]. Of the total urinary protirelin recovered, 84.9% is excreted within the first 30 minutes, indicating rapid renal clearance [25]. This rapid urinary elimination suggests active renal transport mechanisms or glomerular filtration followed by limited tubular reabsorption [25].

Metabolic clearance of protirelin occurs through enzymatic degradation pathways [25]. The compound undergoes rapid metabolic transformation, contributing to its short biological half-life [25]. Research in patients with chronic renal failure reveals altered pharmacokinetic parameters, with a mean elimination half-life of 16 minutes compared to 6.5 minutes in normal subjects [27]. The metabolic clearance rate demonstrates marked reduction in chronic renal failure patients (58.3 ± 19.1 liters per square meter per day) compared to normal subjects (82.2 ± 15.3 liters per square meter per day) [27].

Comparative pharmacokinetic studies reveal species-specific variations in protirelin disposition [23]. Research on thyrotropin-releasing hormone derivatives demonstrates that structural modifications can significantly alter pharmacokinetic properties [23]. Novel derivatives exhibit improved oral absorption, enhanced in vivo stability, and increased brain distribution compared to protirelin [23]. These findings highlight the importance of molecular structure in determining pharmacokinetic behavior and therapeutic potential [23].

Table 4: Pharmacokinetic Parameters

ParameterNormal SubjectsChronic Renal FailureRouteReference
Half-life (t1/2)5.3-6.5 minutes16 minutesIntravenous [16] [25] [27]
Volume of Distribution15.7 ± 3.8 LNot specifiedIntravenous [25]
Peak Concentration Time2 minutesNot specifiedIntravenous [16] [25]
Urinary Excretion (3h)5.5 ± 0.9%Not specifiedIntravenous [25]
Metabolic Clearance Rate82.2 ± 15.3 L/m²/day58.3 ± 19.1 L/m²/dayIntravenous [27]
Peak Plasma (Nasal)5,000 ± 1,800 fmol/mLNot specifiedNasal [16]
Peak Plasma (Oral)2,650 ± 1,080 fmol/mLNot specifiedOral [16]

Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

362.17025320 g/mol

Monoisotopic Mass

362.17025320 g/mol

Heavy Atom Count

26

UNII

5Y5F15120W

Related CAS

53935-32-3 (1:1 tartrate)
56267-12-0 (tartrate monohydrate salt/solvate)

Wikipedia

Protirelin tartrate
Thyrotropin-releasing hormone

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Transferrin: ACTIVE

Dates

Modify: 2023-08-15

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